Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate
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Overview
Description
Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate is an organic compound with the molecular formula C15H16N2O4S It is characterized by the presence of a phenylsulfonyl group, a pyridinyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the pyridinyl ring can be reduced to an amine.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Hydrolysis reactions typically use acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes, inhibiting their activity. The pyridinyl group can bind to receptors, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]propanoate
- Ethyl 2-[(phenylsulfonyl)(3-pyridinyl)amino]acetate
- Methyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenylsulfonyl and pyridinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 2-[benzenesulfonyl(pyridin-2-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-2-21-15(18)12-17(14-10-6-7-11-16-14)22(19,20)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEJWXDCOUHKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=N1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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